Defluoro Paliperidone

Description

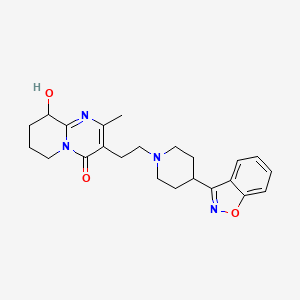

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3/c1-15-17(23(29)27-11-4-6-19(28)22(27)24-15)10-14-26-12-8-16(9-13-26)21-18-5-2-3-7-20(18)30-25-21/h2-3,5,7,16,19,28H,4,6,8-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXLESNKOBLMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Chemistry of Defluoro Paliperidone

Synthetic Pathways for Defluoro Paliperidone (B428) as a Reference Standard

The availability of pure Defluoro Paliperidone as a reference standard is crucial for analytical method development, validation, and routine quality control of paliperidone. nih.gov This necessitates the development of independent and robust synthetic routes for this specific analogue.

Route of Synthesis for Defluorinated Analogues

The primary route for synthesizing this compound mirrors the synthesis of paliperidone itself, but with a key modification in one of the starting materials. The synthesis of paliperidone generally involves the N-alkylation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride. researchgate.netacs.org

To produce this compound, the fluorinated benzisoxazole intermediate is replaced with its defluorinated counterpart, 3-(4-piperidinyl)-1,2-benzisoxazole. The synthesis of this defluorinated intermediate can be achieved through several reported methods. One common approach involves the cyclization of a suitable precursor, such as a derivative of 1,2-benzisoxazole (B1199462) that lacks the fluorine substituent. smolecule.com

The subsequent condensation of 3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one yields this compound. acs.org This independent synthesis confirms the structure of the impurity and allows for its characterization and use as a reference material. acs.orgnih.gov

A study on the synthesis of paliperidone related substances describes the preparation of this compound where the defluorinated isoxazole (B147169) intermediate was condensed with the pyrimidinone intermediate in the presence of triethylamine (B128534) as a base in methanol (B129727). acs.org

Optimization of Reaction Conditions for Analogues

The optimization of the condensation reaction is critical to ensure a high yield and purity of the resulting defluorinated analogue. Key parameters that are typically optimized in such N-alkylation reactions include the choice of base, solvent, reaction temperature, and reaction time.

For the synthesis of paliperidone and its analogues, various bases such as sodium bicarbonate, triethylamine, and diisopropylethylamine have been utilized. researchgate.netacs.orgacs.org The selection of the base is crucial to neutralize the hydrochloride salt of the piperidine (B6355638) intermediate and to facilitate the nucleophilic substitution reaction. The optimization involves balancing the reactivity with the potential for side reactions.

The solvent system also plays a significant role. Alcohols like methanol and isopropanol (B130326) are commonly used. researchgate.netacs.orgiajpr.com The solubility of the reactants and the reaction kinetics are highly dependent on the solvent. Temperature is another critical parameter; the condensation is often carried out at elevated temperatures to drive the reaction to completion, but excessive heat can lead to degradation and the formation of other impurities. acs.org

A study on the synthesis of a related compound, 2-[(1-carbethoxy-4-piperidinyl)(methyl)amino]-1H-pyrimidin-4-one, highlighted the importance of modeling reaction kinetics to control reaction conditions and achieve a high yield. nih.gov Similar principles can be applied to the synthesis of this compound to optimize the process.

The following table summarizes typical reaction conditions for the synthesis of paliperidone analogues.

| Parameter | Condition | Rationale |

| Base | Triethylamine, Sodium Bicarbonate, Diisopropylethylamine | Neutralizes HCl salt and facilitates nucleophilic attack. |

| Solvent | Methanol, Isopropanol, Dichloromethane | Solubilizes reactants and influences reaction rate. |

| Temperature | 60-65 °C | Increases reaction rate; higher temperatures may cause degradation. |

| Catalyst | DBU (1,8-diazabicycloundec-7-ene) | Can be used to catalyze the N-alkylation for improved yield and purity. acs.org |

Origin and Formation Mechanisms in Paliperidone Synthesis

The presence of this compound as an impurity in the final paliperidone product is a direct consequence of impurities present in the starting materials.

Identification of Synthetic Impurities During Process Development

During the process development and pilot-scale manufacturing of paliperidone, several related substances have been identified through techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netacs.org Among these, this compound (also referred to as Paliperidone Impurity F) has been consistently observed. acs.orgveeprho.com

The origin of this impurity has been traced back to the contamination of the key intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, with its defluorinated analogue, 3-(4-piperidinyl)-1,2-benzisoxazole. acs.org If this defluorinated starting material is present, it will react in the same manner as its fluorinated counterpart during the subsequent condensation step, leading to the formation of this compound alongside the desired paliperidone.

Mechanistic Elucidation of Defluorination Reactions

The formation of the defluorinated intermediate, 3-(4-piperidinyl)-1,2-benzisoxazole, is the root cause of the this compound impurity. The defluorination likely occurs during the synthesis of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole intermediate.

While the specific mechanism for defluorination in this exact synthesis is not extensively detailed in the available literature, general mechanisms of aromatic defluorination can provide insight. Catalytic hydrodefluorination (HDF) is a known process for cleaving carbon-fluorine bonds. nih.govacs.orgnih.gov This can be promoted by transition metal catalysts, such as those based on nickel or rhodium, in the presence of a hydrogen source. nih.govacs.orgresearcher.life It is plausible that trace amounts of metallic catalysts or reducing agents used in preceding synthetic steps could facilitate the unwanted defluorination of the fluoroaromatic ring system.

Another possibility is a nucleophilic aromatic substitution (SNAr) reaction where the fluorine atom is displaced by a nucleophile. Although fluorine is generally a poor leaving group in SNAr reactions compared to other halogens, under certain conditions, this pathway can be significant. rsc.org

Research into the catalytic defluorination of perfluorinated aromatics has also highlighted oxidative pathways, though these are less likely to be the primary mechanism in the reductive environment often used in pharmaceutical synthesis. acs.orgnih.gov

Strategies for Control and Mitigation in Manufacturing Processes

To ensure the purity of the final paliperidone product, it is essential to implement robust control strategies to minimize the levels of this compound. acs.org

The most effective strategy is to control the impurity at its source. acs.org This involves stringent quality control of the starting material, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. Setting a strict limit for the corresponding defluorinated impurity in this intermediate is a critical process control point. acs.org Analytical methods such as HPLC are employed to detect and quantify the level of the defluorinated analogue in the starting material batches. veeprho.comresearchgate.netrjstonline.com

In addition to controlling the starting materials, purification of the final crude paliperidone is also employed to remove any this compound that may have formed. Due to the similar physicochemical properties of paliperidone and its defluorinated analogue, this can be a challenging separation. Purification strategies include:

Recrystallization: Multiple crystallizations from suitable solvents or solvent mixtures, such as toluene (B28343) or acetone/water, can be used to enrich the final product and reduce the level of impurities. acs.org

Salt Formation and Purification: Purification can also be achieved by forming a salt of paliperidone, such as the hydrochloride salt, which can then be purified by recrystallization before being converted back to the free base. researcher.life

The following table outlines the control strategies for this compound.

| Strategy | Description | Key Considerations |

| Starting Material Control | Strict specification and testing of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole for the presence of its defluorinated analogue. | Requires a validated analytical method for impurity detection. veeprho.comacs.org |

| Process Optimization | Optimizing reaction conditions of the final condensation step to minimize side reactions. | May not prevent the formation of this compound if the starting material is contaminated. |

| Purification of Final Product | Recrystallization of crude paliperidone from appropriate solvents. | The similar polarity of paliperidone and this compound can make separation difficult. acs.org |

| Purification via Salt Formation | Conversion of crude paliperidone to a salt, purification of the salt, and conversion back to the free base. | Adds extra steps to the process but can be effective for removing certain impurities. researcher.life |

By implementing a multi-faceted approach that combines stringent control of raw materials with effective purification methods, manufacturers can ensure that the level of this compound in the final API is maintained below the regulatory limits.

Process Analytical Technology (PAT) in Impurity Control

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. The goal of PAT is to ensure final product quality by understanding and controlling the manufacturing process. While specific PAT applications for this compound are not detailed in the literature, the principles of PAT are applied through the analytical methods used to monitor and control the impurities of Paliperidone in real-time or near-real-time.

The foundation of a PAT system for impurity control lies in robust analytical techniques capable of identifying and quantifying related substances during the synthesis process. For Paliperidone and its impurities, including this compound, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the predominant analytical methods. rjstonline.comresearchgate.netnih.gov These techniques are used to monitor the reaction progress and impurity profiles, allowing for adjustments to be made to process parameters to minimize the formation of undesired byproducts. google.com For instance, an in-process sample could be analyzed to determine the level of an impurity, and the results would inform whether further processing is needed to reduce its concentration. google.com

The development of stability-indicating analytical methods is crucial for this purpose, ensuring that the method can separate the API from any potential degradants and process-related impurities. japsonline.com By integrating these analytical tools into the manufacturing process, it is possible to build a comprehensive understanding of how process variables affect impurity formation, which is the core principle of PAT.

Table 1: Analytical Methods for Paliperidone Impurity Profiling

| Technique | Details | Application | Reference(s) |

|---|---|---|---|

| HPLC | Reversed-phase HPLC with UV detection is commonly used. | Quality control of bulk drug and formulations; separation of related substances. | researchgate.net |

| UPLC | Offers faster analysis and higher resolution compared to traditional HPLC. | Quantification of related substances and degradants in API and tablets. | japsonline.comoup.com |

| LC-MS/MS | Used for the identification and structural elucidation of unknown impurities. | Identification of degradation products and process-related impurities. | researchgate.netnih.gov |

Purification Techniques for Related Substances

The removal of impurities like this compound from crude Paliperidone is essential to meet the stringent purity requirements for APIs. google.com Several purification strategies have been developed to effectively reduce the levels of related substances to within acceptable limits, typically below 0.1%. scholarsresearchlibrary.comgoogle.com

Crystallization and Re-crystallization A primary method for purifying crude Paliperidone is crystallization or repeated crystallizations from a suitable solvent or solvent system. scholarsresearchlibrary.com The choice of solvent is critical for selectively precipitating the desired compound while leaving impurities, such as this compound, in the mother liquor. Toluene has been mentioned as a solvent for purifying a related analogue. scholarsresearchlibrary.com Another approach involves re-crystallization using organic solvents or mixtures of organic and inorganic solvents. google.com

Purification via Salt Formation An effective technique for purification involves converting the crude Paliperidone free base into a salt, which can then be purified more readily. google.comgoogleapis.com The purified salt is subsequently converted back to the pure Paliperidone free base.

Acid Addition Salt Formation : Crude Paliperidone is treated with an inorganic or organic acid (e.g., hydrochloric acid, acetic acid) to form a salt. google.comgoogleapis.com This process can be carried out at temperatures ranging from -10°C to 60°C. google.com

Isolation : The Paliperidone salt can be isolated using conventional methods like filtration or centrifugation. google.com

Regeneration of Free Base : The purified salt is then treated with a base (e.g., triethylamine, sodium hydroxide) to regenerate the pure Paliperidone free base, which is then recovered. google.comgoogleapis.com This method has been shown to yield Paliperidone with a purity of at least 99.2%, and often as high as 99.9%. google.comgoogleapis.com

Table 2: Purification Techniques for Paliperidone

| Technique | Description | Key Features | Reference(s) |

|---|---|---|---|

| Re-crystallization | Dissolving the crude product in a solvent and allowing it to crystallize, leaving impurities behind in the solution. | Solvent selection is crucial for efficiency. Toluene has been used for related substances. | scholarsresearchlibrary.comgoogle.com |

| Salt Formation | Conversion to a salt (e.g., hydrochloride), purification of the salt, and regeneration of the pure free base. | Can achieve very high purity levels (≥99.9%). | google.comgoogleapis.com |

| Ester Intermediate | Purification via a transient ester intermediate (e.g., hemisuccinate ester), followed by hydrolysis. | Effective for removing specific impurities like risperidone (B510). | google.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Paliperidone |

| Risperidone |

| Didehydro paliperidone |

| 9-Alkyl analogue |

| Dehydro-9-alkyl analogue |

| Hydroxy keto paliperidone |

| 9-chloro risperidone |

| Paliperidone N-oxide |

| Paliperidone keto impurity |

| Paliperidone hemisuccinate ester |

| Toluene |

| Hydrochloric acid |

| Acetic acid |

| Sodium borohydride |

| Triethylamine |

Analytical Characterization and Impurity Profiling of Defluoro Paliperidone

Chromatographic Techniques for Detection and Separation

Chromatography is a fundamental tool for separating Defluoro Paliperidone (B428) from Paliperidone and other related substances. The choice of technique depends on the volatility and polarity of the compounds.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP) mode, is the most widely used technique for the analysis of Paliperidone and its impurities due to their limited volatility. veeprho.comresearchgate.net RP-HPLC methods effectively separate compounds based on their hydrophobicity.

Research has detailed specific methods for the detection of impurities, including Defluoro Paliperidone, during the process development of Paliperidone. scholarsresearchlibrary.com In one such study, a gradient RP-HPLC method was developed that successfully separated five related substances. scholarsresearchlibrary.comscholarsresearchlibrary.com this compound was identified with a relative retention time (RRT) of approximately 0.80 with respect to Paliperidone. scholarsresearchlibrary.com The separation is typically achieved on C18 columns, which are well-suited for polar compounds. researchgate.netrjstonline.com Detection is commonly performed using a UV detector, with wavelengths set around 237 nm or 285 nm to monitor the aromatic chromophores present in the molecule. rjstonline.comijper.org

| Parameter | Description/Value | Reference |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | scholarsresearchlibrary.comresearchgate.netijper.org |

| Stationary Phase (Column) | Symmetry C18, Phenomenex Gemini NX C18 (e.g., 150 x 4.6 mm, 5 µm) | researchgate.netrjstonline.comijper.org |

| Mobile Phase | Mixtures of buffers (e.g., potassium dihydrogen phosphate, triethylamine (B128534) in water) and organic solvents (e.g., acetonitrile, methanol) | researchgate.netijper.org |

| Detection | UV Spectrophotometry (e.g., at 208 nm, 237 nm, or 285 nm) | researchgate.netrjstonline.comijper.org |

| Retention Time (RT) | ~27.4 min (RRT ~0.80 relative to Paliperidone) | scholarsresearchlibrary.com |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. veeprho.com In pharmaceutical analysis, its primary role in impurity profiling is for the detection of residual solvents (e.g., methanol (B129727), acetone) that may be left over from the synthesis and purification processes. veeprho.com Due to the high molecular weight and low volatility of this compound, GC is not a suitable method for its direct analysis. Derivatization could potentially be used to increase volatility, but this adds complexity and is generally avoided in favor of more direct LC-based methods.

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, utilizing smaller particle sizes in the stationary phase (typically <2 µm) to achieve higher resolution, greater sensitivity, and significantly faster analysis times. researchgate.net UPLC systems operate at higher pressures than HPLC systems. These characteristics make UPLC an excellent technique for analyzing complex mixtures, such as an API containing multiple related impurities. For this compound, a UPLC method would offer improved separation from Paliperidone and other closely related structural analogues, providing more accurate impurity profiling in a shorter timeframe. researchgate.net

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and confirmation of chemical identity.

Mass Spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of a compound. When coupled with a separation technique like Liquid Chromatography (LC-MS/MS), it becomes a highly specific and sensitive method for identifying and quantifying compounds in a mixture. drugtargetreview.com

The structure of this compound is typically confirmed by LC-MS analysis. scholarsresearchlibrary.com The technique provides the molecular weight of the impurity, which for this compound is 408.49 g/mol , corresponding to its molecular formula of C23H28N4O3. allmpus.com Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting product ions. This fragmentation pattern serves as a structural fingerprint, allowing for unambiguous identification by comparing it to a reference standard or by interpreting the fragmentation pathways. researchgate.netnih.gov Furthermore, deuterated analogues, such as this compound-d4, are synthesized for use as internal standards in LC-MS/MS bioanalytical methods to ensure high accuracy and precision. vulcanchem.com

| Parameter | Value | Reference |

|---|---|---|

| Chemical Name | 3-[2-[4-(1,2-Benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | allmpus.com |

| Molecular Formula | C23H28N4O3 | allmpus.com |

| Molecular Weight | 408.49 | allmpus.com |

| Primary Application | Structural elucidation and impurity quantification | scholarsresearchlibrary.comresearchgate.net |

| Coupled Technique | Liquid Chromatography (LC-MS/MS) | semanticscholar.orgnih.gov |

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule. researchgate.net It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the types of chemical bonds. bhu.ac.in For this compound, an FT-IR spectrum would provide confirmatory evidence of its key structural features.

The spectrum would be expected to show characteristic absorption bands for the various functional groups within its structure. ieeesem.comcabidigitallibrary.org This analysis helps confirm that the impurity has the expected chemical structure, complementing the data obtained from mass spectrometry.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Hydroxyl (O-H) | 3500 - 3200 (Broad) | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H | 3000 - 2850 | Stretching |

| Carbonyl (C=O) of pyrimidinone | ~1710 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| C-O | 1300 - 1000 | Stretching |

| C-N | 1350 - 1000 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities like this compound. magritek.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. For a definitive structural assignment of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial. magritek.commagritek.com

The primary structural difference between Paliperidone and this compound is the absence of a fluorine atom on the benzisoxazole ring. This key difference provides a clear diagnostic marker in NMR analysis.

¹H NMR: In the proton NMR spectrum of Paliperidone, the aromatic protons on the fluorinated benzisoxazole ring exhibit characteristic splitting patterns due to coupling with the fluorine atom. magritek.com For this compound, the spectrum would simplify in this region. The signals corresponding to the protons on the now non-fluorinated benzisoxazole ring would lack this F-H coupling, resulting in different chemical shifts and simpler multiplicity (e.g., doublets or triplets instead of doublet of doublets). scholarsresearchlibrary.com

¹³C NMR: Similarly, the carbon NMR spectrum provides confirmatory evidence. In Paliperidone, the carbons of the benzisoxazole ring show C-F coupling, with the carbon directly bonded to fluorine exhibiting a large one-bond coupling constant. magritek.com In the ¹³C spectrum of this compound, these C-F couplings would be absent, and the chemical shifts of the aromatic carbons would be altered, confirming the lack of the fluorine substituent. scholarsresearchlibrary.com

¹⁹F NMR: The most direct evidence comes from the fluorine NMR spectrum. A ¹⁹F NMR analysis of a sample containing this compound would show a complete absence of signals, while a sample of Paliperidone would display a distinct signal for its fluorine atom. magritek.com

By comparing the comprehensive NMR data of the impurity with that of the parent compound, Paliperidone, a definitive structural assignment of this compound can be achieved. scholarsresearchlibrary.commagritek.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and economical method frequently employed for the quantitative analysis of pharmaceutical compounds in bulk and in formulations. ajrcps.comresearchgate.net The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The quantification of this compound, particularly in dissolution studies or as a bulk substance, can be effectively performed using UV-Vis spectrophotometry. The core chromophoric system, the benzisoxazole-pyrido-pyrimidinone moiety, is shared between Paliperidone and this compound, meaning they will absorb UV radiation at similar wavelengths. ajrcps.comnih.gov

For Paliperidone, the wavelength of maximum absorbance (λmax) is typically observed around 280 nm in solvents like dimethylformamide (DMF) or around 275-283 nm in acidic or methanolic solutions. ajrcps.comresearchgate.net It is expected that this compound would exhibit a λmax in a very similar range. A standard procedure involves scanning a dilute solution of the compound across the UV range (e.g., 200-400 nm) to determine its λmax. jppres.com A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. The concentration of this compound in a sample solution can then be determined by measuring its absorbance and interpolating the value from the calibration curve. ajrcps.comcore.ac.uk

While highly useful, UV-Vis spectrophotometry has limitations in specificity, as it may not distinguish between the analyte and other impurities that absorb at the same wavelength. researchgate.net Therefore, it is most effective for analyzing relatively pure samples or when used in conjunction with a separation technique like HPLC.

Validation of Analytical Methods for this compound Quantification

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. rjstonline.com As per ICH guidelines, key validation parameters must be evaluated to ensure the reliability of results for the quantification of impurities like this compound. rjstonline.comresearchgate.net These parameters include specificity, accuracy, precision, linearity, robustness, and transferability.

Specificity and Selectivity in Complex Matrices

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. rjstonline.com For an impurity quantification method, it is critical to demonstrate that the signal for this compound is not affected by the presence of Paliperidone itself or other related substances.

Specificity is often demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netijper.orgijpbs.com The analytical method, typically a stability-indicating HPLC method, must be able to separate this compound from all degradation products formed, as well as from the parent drug. researchgate.netijper.org The non-interference from excipients in a formulated product must also be shown, confirming the method's selectivity in complex matrices. ajrcps.com

Accuracy, Precision, and Linearity Studies

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. ajrcps.com For this compound, this is typically established by analyzing a series of solutions with concentrations spanning the expected range of the impurity. The results are often evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999. ijper.orgajrcps.com

Table 1: Example of Linearity Study Data

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 0.5 | 12,550 |

| 1.0 | 25,100 |

| 2.5 | 62,800 |

| 5.0 | 125,400 |

| 7.5 | 188,000 |

| Correlation Coefficient (r²): 0.9998 |

Precision: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. isca.me

Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. ijper.org

Precision is reported as the relative standard deviation (%RSD) of the results, which should typically be less than 2%. ijper.org

Table 2: Example of Precision Study Data

| Precision Level | Parameter | Result (%RSD) | Acceptance Criteria |

|---|---|---|---|

| Repeatability | Assay of 6 replicates | 0.45% | NMT 2.0% |

| Intermediate Precision | Different Analyst | 0.68% | NMT 2.0% |

| Different Day | 0.75% |

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. For an impurity, it is often determined by performing recovery studies, where known amounts of this compound standard are spiked into a sample matrix (e.g., a solution of the API). rjstonline.com The method is then used to measure the concentration, and the result is expressed as a percentage of the known amount added (percent recovery). ajrcps.com Recovery is typically assessed at multiple concentration levels, with acceptance criteria usually falling between 98.0% and 102.0%. ijpbs.com

Table 3: Example of Accuracy (Recovery) Study Data

| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

|---|---|---|---|

| 50% | 1.0 | 0.99 | 99.0% |

| 100% | 2.0 | 2.01 | 100.5% |

| 150% | 3.0 | 2.98 | 99.3% |

| Average Recovery | 99.6% |

Robustness and Method Transferability

Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ijper.org It provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in mobile phase pH, mobile phase composition, column temperature, and flow rate. ajrcps.comijper.org The effect of these variations on the results (e.g., retention time, peak shape, and quantification) is evaluated, and the system suitability parameters must remain within acceptable limits. ijper.org

Table 4: Example of Robustness Study Data for an HPLC Method

| Parameter Varied | Variation | Result (%RSD of Assay) | Acceptance Criteria |

|---|---|---|---|

| Flow Rate (mL/min) | 0.9 (-10%) | 0.55% | NMT 2.0% |

| 1.1 (+10%) | 0.61% | ||

| Mobile Phase pH | 2.8 (-0.2) | 0.78% | |

| 3.2 (+0.2) | 0.82% | ||

| Column Temperature (°C) | 38 (-2°C) | 0.49% | |

| 42 (+2°C) | 0.53% |

Method Transferability: While not always required during initial validation, method transferability is the process that qualifies a laboratory to use an analytical test procedure that originated in another laboratory. This ensures that the method performs as intended when used by different personnel with different equipment and in different environments, confirming its suitability for implementation in quality control settings.

Preclinical Pharmacological and Mechanistic Investigations of Defluoro Paliperidone Analogues

Structure-Activity Relationship (SAR) Studies Related to Defluorination

The substitution of a fluorine atom on a drug molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. The following subsections delve into the theoretical and preclinical implications of removing the fluorine atom from paliperidone (B428).

Impact of Fluorine Atom on Ligand-Receptor Interactions (Theoretical/In Vitro)

The fluorine atom in paliperidone, located at the 6-position of the benzisoxazole ring, is a critical component of its chemical structure. nih.gov Theoretically, the removal of this highly electronegative atom would induce several changes in the molecule's physicochemical properties, which in turn could alter its interaction with target receptors.

The introduction of fluorine can influence a molecule's conformation, lipophilicity, and metabolic stability. In the context of ligand-receptor binding, the fluorine atom can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can either enhance or diminish binding affinity. The replacement of the C-F bond with a C-H bond in defluoro paliperidone would eliminate these potential interactions.

Comparison of Receptor Binding Profiles (e.g., D2, 5-HT2A, α1, α2, H1) with Paliperidone (In Vitro/In Vivo Preclinical Models)

Paliperidone is characterized by its high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, which is believed to be central to its therapeutic effects. drugbank.comnih.gov It also demonstrates antagonistic activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors, while having no significant affinity for cholinergic muscarinic or β1- and β2-adrenergic receptors. researchgate.netjnjmedicalconnect.com

A hypothetical comparison of the receptor binding profile of this compound with that of paliperidone would be essential to understand the functional consequences of defluorination. It is plausible that the removal of the fluorine atom could alter the binding affinities for these receptors. For instance, if the fluorine atom is involved in a key interaction within the binding pocket of the D2 or 5-HT2A receptor, its absence in this compound could lead to a reduction in binding affinity. Conversely, if the fluorine atom creates steric hindrance or an unfavorable electronic interaction, its removal might enhance binding.

Preclinical studies using in vitro radioligand binding assays with cloned human receptors would be necessary to quantify the binding affinities (Ki values) of this compound for a panel of relevant receptors. Subsequent in vivo studies in animal models could then explore the functional consequences of any observed differences in receptor binding.

Below is an interactive table presenting the known receptor binding affinities of paliperidone, which would serve as a benchmark for future studies on this compound.

| Receptor | Paliperidone Ki (nM) | Hypothetical this compound Ki (nM) |

| Dopamine D2 | 2.8 - 6.6 jnjmedicalconnect.com | To be determined |

| Serotonin 5-HT2A | 0.22 - 1.21 jnjmedicalconnect.comrndsystems.com | To be determined |

| α1-Adrenergic | 1.3 - 11 jnjmedicalconnect.com | To be determined |

| α2-Adrenergic | Not specified | To be determined |

| H1-Histaminergic | 3.4 - 34 jnjmedicalconnect.com | To be determined |

This table is for illustrative purposes and includes hypothetical data for this compound.

Neuropharmacological Mechanisms of Action (Hypothetical/Preclinical)

The neuropharmacological effects of an antipsychotic agent are a direct consequence of its interactions with various neurotransmitter systems. The following sections hypothesize the potential mechanisms of action of this compound based on the known profile of paliperidone.

Exploration of this compound's Effects on Dopaminergic and Serotonergic Systems (Preclinical Models)

The therapeutic efficacy of paliperidone in schizophrenia is primarily attributed to its combined antagonism of central dopamine D2 and serotonin 5-HT2A receptors. drugbank.comnih.gov This dual-receptor blockade is a hallmark of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects compared to older, typical antipsychotics. nih.gov

Preclinical models would be instrumental in elucidating the effects of this compound on these key neurotransmitter systems. Microdialysis studies in rats, for example, could measure changes in extracellular levels of dopamine and serotonin in brain regions implicated in psychosis, such as the prefrontal cortex and striatum, following administration of this compound. Electrophysiological recordings from dopaminergic and serotonergic neurons in vivo would also provide insights into the compound's functional impact on neuronal firing. mdpi.com

Potential Influence on Neurogenesis and Synaptic Plasticity (In Vitro/Preclinical In Vivo)

Emerging research suggests that some atypical antipsychotics, including paliperidone, may exert positive effects on neurogenesis and synaptic plasticity. researchgate.netnih.gov These effects are thought to be mediated, in part, through their influence on intracellular signaling cascades and gene expression related to neuronal growth and connectivity.

Preclinical investigations into the potential effects of this compound on these processes would be a valuable area of research. In vitro studies using cultured neuronal cells could assess the compound's impact on neurite outgrowth, synaptogenesis, and the expression of key neurotrophic factors. In vivo studies in animal models could then examine changes in hippocampal neurogenesis and synaptic plasticity following chronic administration of this compound. Any observed differences between this compound and paliperidone in these assays could point to subtle but potentially significant variations in their long-term effects on brain structure and function.

Enzymatic and Metabolic Stability Studies (In Vitro/Non-Human Models)

The metabolic stability of a drug is a crucial factor influencing its oral bioavailability, duration of action, and potential for drug-drug interactions. The fluorine atom in paliperidone can affect its metabolism.

In vitro studies using liver microsomes or hepatocytes from various species (e.g., rat, dog, human) would be the first step in assessing the metabolic stability of this compound. These studies would help to identify the major metabolic pathways and the cytochrome P450 (CYP) enzymes involved in its biotransformation. While paliperidone itself is only minimally metabolized by CYP2D6 and CYP3A4, the removal of the fluorine atom could potentially open up new avenues for metabolic attack on the benzisoxazole ring. nih.gov

Investigation of Oxidative and Hydrolytic Biotransformation Pathways

The metabolic fate of paliperidone, a major active metabolite of risperidone (B510), has been studied in humans, revealing that it is not extensively metabolized. nih.gov Four primary metabolic pathways have been identified, each contributing to a small fraction of the total biotransformation of the drug. nih.gov These pathways include oxidative N-dealkylation, monohydroxylation of the alicyclic ring, alcohol dehydrogenation, and benzisoxazole scission. nih.gov

Table 1: Primary Metabolic Pathways of Paliperidone

| Metabolic Pathway | Description | Resulting Metabolite(s) |

| Oxidative N-dealkylation | The removal of an alkyl group from a nitrogen atom through an oxidative process. | Acid metabolite (M1) |

| Monohydroxylation | The addition of a single hydroxyl group to the alicyclic ring system. | M9 |

| Alcohol Dehydrogenation | The conversion of the alcohol functional group to a ketone. | Ketone metabolite (M12) |

| Benzisoxazole Scission | The cleavage of the benzisoxazole ring structure. | M11 |

This table is based on the metabolic pathways identified for paliperidone and serves as a predictive model for this compound.

In studies involving radiolabeled paliperidone, unchanged drug was the major component found in plasma, and renal excretion was the primary route of elimination, with 59% of the dose excreted unchanged in urine. nih.gov The identified metabolites were detected in urine and feces. nih.gov Specifically, the monohydroxylated metabolite M9 was found in the urine of individuals who are extensive metabolizers via the CYP2D6 enzyme, while another hydroxylated metabolite, M10, was present in the feces of poor metabolizers. nih.gov

Assessment of Enzyme Inhibition or Induction Potential

The potential for a drug to inhibit or induce metabolic enzymes is a critical aspect of its preclinical evaluation, as this can predict the likelihood of drug-drug interactions. For paliperidone, in vitro studies have indicated the involvement of CYP2D6 and CYP3A4 in its metabolism. jnjmedicalconnect.com However, in vivo evidence does not suggest that inhibitors of these enzymes significantly alter paliperidone's metabolism. jnjmedicalconnect.com

Paliperidone has been identified as a substrate of P-glycoprotein (P-gp) and has been shown to be a weak inhibitor of this transporter at high concentrations. jnjmedicalconnect.com Strong inducers of both CYP3A4 and P-gp, such as carbamazepine (B1668303) and rifampin, are expected to decrease the plasma concentrations of orally administered paliperidone. jnjmedicalconnect.com This is partly due to a significant increase in the renal clearance of paliperidone, likely caused by the induction of P-gp in the kidneys. jnjmedicalconnect.com

Table 2: Predicted Enzyme and Transporter Interactions for this compound

| Enzyme/Transporter | Interaction with Paliperidone | Predicted Interaction with this compound |

| CYP2D6 | Involved in metabolism (in vitro) | Potential for involvement in metabolism |

| CYP3A4 | Involved in metabolism (in vitro) | Potential for involvement in metabolism |

| P-glycoprotein (P-gp) | Substrate; weak inhibitor at high concentrations | Likely a substrate |

This table summarizes the known interactions of paliperidone and predicts the likely interactions for this compound based on structural similarity.

The induction of cytochrome P450 (CYP) enzymes can enhance the clearance of substrate drugs, potentially reducing their therapeutic efficacy. criver.com Conversely, inhibition of these enzymes can lead to increased drug concentrations and a higher risk of adverse effects. longdom.org Given that paliperidone is a substrate for CYP3A4, co-administration with strong inducers of this enzyme may necessitate adjustments in dosing. jnjmedicalconnect.com It is reasonable to anticipate that this compound would exhibit a similar susceptibility to drugs that potently induce or inhibit these enzymatic pathways.

Computational and Theoretical Chemistry of Defluoro Paliperidone

Molecular Docking and Ligand-Protein Interaction Modeling of Defluoro Paliperidone (B428)

Predicting Binding Affinity to Relevant Receptors (e.g., D2, 5-HT2A)

There is no published research detailing the predicted binding affinity of Defluoro Paliperidone to dopamine (B1211576) D2 or serotonin (B10506) 5-HT2A receptors. Computational studies employing molecular docking to predict the binding energy (e.g., in kcal/mol) and inhibition constants (Ki) for this specific compound have not been found.

Analysis of Molecular Interactions and Binding Conformations

An analysis of the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and the amino acid residues of the D2 and 5-HT2A receptor binding pockets is not available in the current scientific literature. Similarly, information on its predicted binding conformations is absent.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis of this compound

Electrostatic Potential Mapping and Reactivity Prediction

There are no published electrostatic potential maps for this compound. Such maps, which are valuable for predicting the molecule's reactive sites and intermolecular interactions, have not been generated or made public for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound

A search for molecular dynamics (MD) simulation studies of this compound yielded no results. Consequently, there is no information on the dynamic behavior of this compound when bound to relevant biological targets or in a solvated environment. Research on the stability of the ligand-receptor complex over time and the flexibility of the molecule is not publicly available.

Evaluation of Ligand-Receptor Complex Stability

The therapeutic effects of antipsychotic drugs are primarily mediated by their interaction with specific neurotransmitter receptors. Molecular docking and simulation studies are pivotal in evaluating the stability of the ligand-receptor complex, offering a window into the binding affinity and mechanism of action.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor. For compounds structurally similar to this compound, such as Paliperidone, docking studies have revealed strong binding affinities to key receptors implicated in psychosis, including dopamine D2 and serotonin 5-HT2A receptors. These interactions are stabilized by a network of hydrogen bonds and hydrophobic interactions. For instance, studies on Paliperidone have shown crucial hydrogen bonding with specific amino acid residues like Arg65 and diverse hydrophobic interactions with Tyr68, Lys15, and Trp340 in target proteins. nih.gov

Following initial docking, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex. These simulations, often run for nanoseconds, reveal the stability of the binding pose over time. The Root Mean Square Deviation (RMSD) is a key metric used to assess this stability. For Paliperidone, MD simulations have shown that the docked complex remains relatively stable, indicating a persistent and favorable interaction with the receptor's active site. nih.gov Furthermore, advanced computational methods like the Molecular Mechanics Poisson–Boltzmann Surface Area (MMPBSA) can be used to calculate the binding free energy, offering a quantitative measure of the complex's stability. Such analyses have indicated high negative binding energies for Paliperidone, suggesting a strong and stable interaction with its target. nih.gov

Table 1: Theoretical Interaction Profile of a Paliperidone Analog with a Target Receptor

| Interaction Type | Key Amino Acid Residues | Predicted Stability |

|---|---|---|

| Hydrogen Bonding | Arg65 | High |

| Hydrophobic Interactions | Tyr68, Lys15, Trp340 | High |

Exploration of Conformational Changes in Biological Environments

The biological environment is a dynamic space, and understanding how a drug molecule like this compound behaves and adapts its shape (conformation) within this environment is crucial for predicting its activity. Molecular dynamics simulations are a powerful tool for exploring these conformational changes. mdpi.com

These computational studies can also highlight allosteric effects, where binding at one site influences the conformation and activity at a distant site on the receptor. By observing the conformational landscape of this compound in various simulated biological contexts, researchers can gain a deeper understanding of its mechanism of action and potential for off-target effects.

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Modeling (Theoretical/In Silico)

The success of a drug candidate is not solely dependent on its binding affinity to a target but also on its pharmacokinetic properties, collectively known as ADME. nih.gov In silico models are invaluable for predicting these properties early in the drug discovery process, helping to identify and mitigate potential liabilities. researchgate.net

In Silico Prediction of Metabolic Fate and Potential Pathways

The metabolism of a drug can significantly impact its efficacy and safety. Computational tools can predict the likely metabolic fate of this compound by identifying potential sites of metabolism on the molecule. These models use algorithms trained on large datasets of known metabolic transformations to predict which enzymes, primarily from the cytochrome P450 (CYP) family, are likely to act on the compound.

For the parent compound, Paliperidone, four main metabolic pathways have been identified, including oxidative N-dealkylation, monohydroxylation, alcohol dehydrogenation, and benzisoxazole scission. nih.gov In silico models for this compound would analyze its structure for susceptibility to these and other common metabolic reactions. The absence of the fluorine atom might alter the electronic properties of the benzisoxazole ring, potentially influencing the rate and products of its scission.

Table 2: Predicted Metabolic Pathways for a Paliperidone Analog

| Metabolic Pathway | Predicted Metabolites | Key Enzymes (Predicted) |

|---|---|---|

| Oxidative N-dealkylation | Acid metabolite | CYP3A4, CYP2D6 |

| Monohydroxylation | Hydroxylated derivatives | CYP2D6 |

| Alcohol Dehydrogenation | Ketone metabolite | Alcohol Dehydrogenase |

Theoretical Blood-Brain Barrier Permeation Predictions

For a centrally acting drug like an antipsychotic, the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that protects the brain, and predicting a molecule's ability to permeate it is a key challenge in neuropharmacology.

In silico models predict BBB permeation based on a variety of molecular descriptors, including lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. While Paliperidone itself has limitations in crossing the BBB, partly due to efflux by P-glycoprotein (P-gp) transporters, computational models can explore how the removal of the fluorine atom in this compound might affect these properties. nih.govnih.gov

A change in lipophilicity could be a significant factor. While the fluorine atom in Paliperidone increases its lipophilicity, its removal might slightly decrease it, which could have a complex effect on BBB permeation. Predictive models can also screen for potential interactions with efflux transporters like P-gp. A reduced affinity for these transporters could theoretically improve the brain penetration of this compound compared to its fluorinated counterpart.

Table 3: In Silico Physicochemical Properties and Predicted BBB Permeation for a Paliperidone Analog

| Property | Predicted Value | Implication for BBB Permeation |

|---|---|---|

| Molecular Weight | ~410 g/mol | Favorable |

| logP | 2.5 - 3.5 | Moderate |

| Polar Surface Area | ~80 Ų | Borderline Favorable |

| H-Bond Donors | 1 | Favorable |

| H-Bond Acceptors | 7 | Borderline Favorable |

Future Research Directions and Translational Perspectives Preclinical Focus

Design and Synthesis of Novel Defluoro Paliperidone (B428) Analogues with Modified Pharmacological Profiles

Future preclinical research will likely focus on using Defluoro Paliperidone as a scaffold for new chemical entities. The absence of the fluorine atom on the benzisoxazole ring, compared to the parent compound Paliperidone, provides a different starting point for medicinal chemists. The objective is to synthesize analogues that may offer altered receptor binding affinities, modified metabolic stability, or unique signaling pathway engagement.

Research efforts could explore:

Bioisosteric Replacement: Systematically replacing other functional groups on the this compound core to investigate structure-activity relationships (SAR). For instance, modifying the pyrimidinone ring or the piperidine (B6355638) side chain could modulate affinity for dopamine (B1211576) D2 or serotonin (B10506) 5-HT2A receptors.

Deuteration Strategies: Introducing deuterium (B1214612) at metabolically vulnerable sites on the this compound structure. This could potentially alter the compound's pharmacokinetic profile, leading to more stable derivatives.

Hybrid Molecule Synthesis: Combining the this compound scaffold with other pharmacophores to create hybrid molecules. This approach could aim to develop compounds with dual-action mechanisms, potentially targeting additional receptors or signaling pathways relevant to neuropsychiatric disorders.

These synthetic explorations would be guided by computational modeling and in-vitro screening assays to predict the pharmacological impact of structural modifications before committing to extensive synthesis.

Advanced Analytical Methodologies for Trace-Level Detection and Quantification

As a designated impurity, the precise detection and quantification of this compound in the active pharmaceutical ingredient (API) and final dosage forms of Paliperidone are critical for quality control. Future research will focus on developing more sensitive and efficient analytical techniques capable of detecting this compound at trace levels.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are common methods for impurity profiling. veeprho.comlongdom.org Future advancements will likely involve the refinement of these techniques. For instance, a stability-indicating UPLC method has been developed for estimating related substances in Paliperidone, demonstrating high efficiency. longdom.org Further research could optimize these methods specifically for this compound, focusing on novel stationary phases or mobile phase compositions to improve resolution and reduce run times. longdom.org

The development of methods for detecting extremely low concentrations is a key area of interest. Techniques such as sweeping-micellar electrokinetic capillary chromatography (sweeping-MEKC) have been used to quantify the parent drug Paliperidone in human plasma with a detection limit of 10 ng/mL. nih.govresearchgate.net Applying and adapting such sensitive methods for this compound would be a significant step forward. Mass spectrometry (MS), particularly UPLC-MS, is invaluable for identifying and confirming the structure of degradation products and impurities. nih.gov

| Analytical Technique | Application Focus | Key Parameters & Findings | Citation |

| UPLC | Quantitative determination of related substances. | Column: Waters BEH C18 (2.1 × 100 mm, 1.7 µm). LOQ: 0.1 µg/mL for risperidone (B510). | longdom.org |

| HPLC-DAD | Monitoring of degradation products under stress conditions (hydrolysis, oxidation, photolysis). | Revealed photolysis as a major degradation factor for Paliperidone. | nih.gov |

| UPLC-MS | Identification of impurities and degradation products. | Identified impurities with specific m/z ratios, confirming structural modifications. | nih.govresearchgate.net |

| Sweeping-MEKC | Trace-level quantification in biological matrices. | Achieved a detection limit of 10 ng/mL for Paliperidone in plasma. | nih.govresearchgate.net |

| RP-HPLC | Estimation in pharmaceutical dosage forms. | Linearity observed in the concentration range of 5-30 µg/mL for Paliperidone. | researchgate.net |

This table is interactive. Click on the headers to sort.

In-depth Preclinical Studies on Specific Receptor Subtypes and Signaling Pathways

Paliperidone's therapeutic action is primarily attributed to its potent antagonism of central dopamine Type 2 (D2) and serotonin Type 2A (5-HT2A) receptors. fda.govtga.gov.au It also exhibits antagonist activity at adrenergic (α1 and α2) and histaminergic (H1) receptors, while having no significant affinity for cholinergic muscarinic receptors. fda.govtga.gov.au A critical future research direction is to determine if the absence of the fluorine atom in this compound alters this receptor binding profile.

Preclinical studies using radioligand binding assays are essential to quantitatively compare the affinity (Ki values) of this compound against Paliperidone at a wide array of central nervous system receptors. Even subtle changes in affinity for D2 or 5-HT2A receptors could translate to a different functional profile. Furthermore, investigating its activity at other receptors, such as the 5-HT7 receptor, where Paliperidone shows affinity, could reveal novel pharmacology. nih.gov

Beyond simple binding affinity, functional assays are needed to understand how this compound modulates receptor-mediated signaling pathways. Techniques like measuring second messenger mobilization (e.g., cAMP levels or calcium flux) following receptor activation can determine whether the compound acts as an antagonist, partial agonist, or inverse agonist at these specific receptor subtypes. These in-depth preclinical pharmacological studies will be crucial to build a comprehensive profile of this compound's activity and understand how it differs from its parent compound.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Understand Defluorination Effects (Preclinical)

Omics technologies offer a powerful, unbiased approach to understanding the global biological impact of a compound. mdpi.com While proteomics and metabolomics studies have been applied to understand the effects of atypical antipsychotics in general, their specific application to differentiate the effects of Paliperidone from this compound is a key future frontier. nih.gov

Proteomics: Preclinical studies using proteomics can analyze large-scale changes in protein expression in relevant tissues (e.g., rodent brain regions or cultured neuronal cells) following exposure to this compound. nih.gov This could reveal alterations in cellular pathways that are not immediately obvious from receptor binding studies alone. For example, proteomics could identify changes in proteins involved in neurogenesis, synaptic plasticity, or cellular metabolism, areas known to be affected by Paliperidone. nih.gov Comparing the proteomic fingerprint of this compound to that of Paliperidone would directly highlight the functional consequences of defluorination.

Metabolomics: Metabolomics analyzes the profile of small-molecule metabolites in a biological system. mdpi.com Applying this technology in preclinical models can provide a snapshot of the metabolic state of cells or tissues after treatment with this compound. This could uncover unique effects on energy metabolism, lipid metabolism, or amino acid pathways. Such studies could help predict whether the defluorinated structure leads to a different metabolic liability profile compared to the parent drug, a significant concern with some atypical antipsychotics. nih.gov

The integration of these omics datasets could provide a systems-level understanding of the cellular impact of removing the fluorine atom, guiding further hypothesis-driven research into its specific biological and pharmacological effects.

Q & A

Q. How should researchers structure the discussion section when reporting contradictory findings in this compound’s preclinical data?

- Methodological Answer : Segregate results into "consistencies" and "inconsistencies" with existing literature. Use causal diagrams to hypothesize mechanisms (e.g., fluorination’s impact on CYP450 metabolism). Explicitly state limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) and propose validation experiments, such as human hepatocyte assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.